3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multicomponent reactions (MCRs) which are efficient and valuable approaches in green chemistry . One common method involves the reaction of aryl aldehydes, urea/thiourea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation in water . This method is environmentally benign and offers high yields.
Industrial Production Methods
In industrial settings, the synthesis of pyridopyrimidine derivatives can be achieved using dicationic molten salts as catalysts. These catalysts are affordable, easy to prepare, and can be reused multiple times, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridopyrimidine N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound also acts as a kinase inhibitor and has been studied for its anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Known for its broad biological applications, including antibacterial and antifungal activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine: This compound has shown remarkable pharmacological and therapeutic roles.
Uniqueness
3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to act as a selective kinase inhibitor makes it a promising candidate for the development of new therapeutic agents .
Properties
CAS No. |
62260-92-8 |
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Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-3-5-9(6-4-8)17-12(18)10-2-1-7-15-11(10)16-13(17)19/h1-7H,(H,15,16,19) |
InChI Key |
UVMKLMSXGQRXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
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